molecular formula C17H21NO3 B15237227 Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

Cat. No.: B15237227
M. Wt: 287.35 g/mol
InChI Key: FEIMYCGAWZAKST-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a synthetic organic compound with the molecular formula C17H21NO3 and a molecular weight of 287.36 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, a hydroxyl group, and an ethyl ester functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways. The hydroxyl and ester functional groups may play a role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

InChI

InChI=1S/C17H21NO3/c1-2-21-16(20)14-8-11-18(17(9-10-17)15(14)19)12-13-6-4-3-5-7-13/h3-7,19H,2,8-12H2,1H3

InChI Key

FEIMYCGAWZAKST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2(CC2)N(CC1)CC3=CC=CC=C3)O

Origin of Product

United States

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